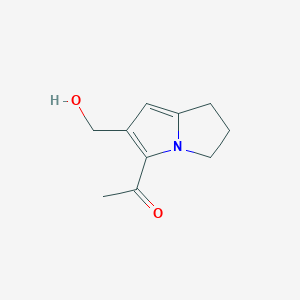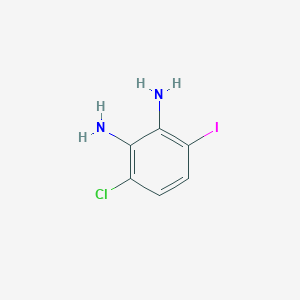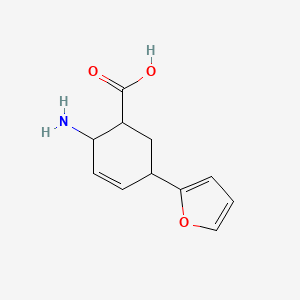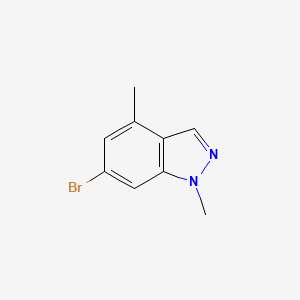
6-Bromo-1,4-dimethyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1,4-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,4-dimethyl-1H-indazole can be achieved through several methods. One common approach involves the bromination of 1,4-dimethyl-1H-indazole. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the cyclization of 2-bromo-1,4-dimethylbenzene with hydrazine hydrate under acidic conditions. This reaction forms the indazole ring with the bromine atom positioned at the 6th carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1,4-dimethyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and organolithium reagents.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the indazole ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran, organolithium reagents in ether.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, hydrogen gas with palladium catalyst.
Major Products Formed
Substitution: 6-Methoxy-1,4-dimethyl-1H-indazole, 6-tert-butyl-1,4-dimethyl-1H-indazole.
Oxidation: this compound-3-carboxaldehyde, this compound-3-carboxylic acid.
Reduction: 1,4-Dimethyl-1H-indazole, this compound-2,3-dihydro.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1,4-dimethyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6-Bromo-1,4-dimethyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or phosphatases, leading to the modulation of signal transduction pathways. The bromine atom and methyl groups may enhance its binding affinity and selectivity towards target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-1-methyl-1H-indazole
- 6-Bromo-1,4-dimethyl-2H-indazole
- 4-Bromo-1,6-dimethyl-1H-indazole
Uniqueness
6-Bromo-1,4-dimethyl-1H-indazole is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C9H9BrN2 |
|---|---|
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
6-bromo-1,4-dimethylindazole |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-7(10)4-9-8(6)5-11-12(9)2/h3-5H,1-2H3 |
InChI-Schlüssel |
RMPNMZUBCSLGHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C=NN2C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
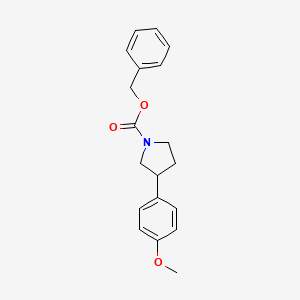
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)


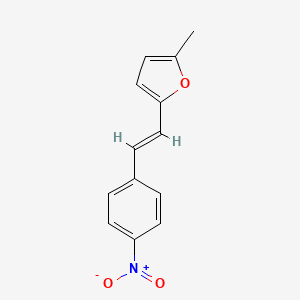
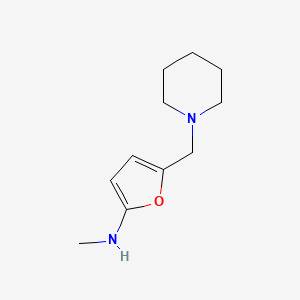
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
![6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
